molecular formula C13H11N3O4 B103939 泊马度胺,(R)- CAS No. 202271-90-7

泊马度胺,(R)-

货号 B103939
CAS 编号: 202271-90-7
分子量: 273.24 g/mol
InChI 键: UVSMNLNDYGZFPF-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pomalidomide: A Comprehensive Analysis

Pomalidomide is a third-generation immunomodulatory drug (IMiD) that has shown significant promise in the treatment of multiple myeloma (MM), particularly in patients who have relapsed or are refractory to other treatments such as lenalidomide and bortezomib . It has also been investigated for its potential to induce fetal hemoglobin production in sickle cell anemia and for its anti-tumor activity in various cancers, including CNS lymphoma and metastatic pancreatic cancer . Pomalidomide has been approved in the USA for the treatment of relapsed and refractory MM and is under development for other hematological and connective tissue diseases .

Synthesis Analysis

While the synthesis of pomalidomide is not explicitly detailed in the provided papers, its development as a small molecule analogue of thalidomide suggests a complex synthesis process that has been optimized to enhance its immunomodulatory and anti-tumor properties . The synthesis likely involves multiple steps to ensure the correct stereochemistry and purity required for a pharmaceutical agent.

Molecular Structure Analysis

Pomalidomide's molecular structure is similar to that of thalidomide but with specific modifications that enhance its efficacy and toxicity profile. These structural modifications contribute to its robust clinical activity in MM and its ability to modulate the immune system and affect tumor microenvironments .

Chemical Reactions Analysis

The papers provided do not delve into the specific chemical reactions involving pomalidomide. However, its mechanism of action includes modulating the immune system, affecting cytokine production, and enhancing T-cell and NK-cell activity. It also involves the degradation of specific proteins such as IKZF1 and the modulation of transcription factors that are crucial in the pathophysiology of MM and other diseases .

Physical and Chemical Properties Analysis

Pomalidomide's physical and chemical properties, such as solubility, stability, and pharmacokinetics, are tailored to ensure oral bioavailability and effective penetration across the blood-brain barrier, as evidenced by its CNS penetration of approximately 39% in preclinical models . Its combination with other agents like dexamethasone has been shown to be well-tolerated, with manageable hematologic toxicity .

Relevant Case Studies

Clinical trials and case studies have demonstrated pomalidomide's efficacy in relapsed or refractory MM, particularly in patients who are refractory to lenalidomide and bortezomib. In combination with low-dose dexamethasone, pomalidomide has shown an overall response rate of 47% in lenalidomide-refractory MM patients . Additionally, pomalidomide has been part of treatment strategies for sickle cell anemia, CNS lymphoma, and metastatic pancreatic cancer, showing varying degrees of success in reactivating fetal hemoglobin production, reducing tumor growth, and improving survival outcomes .

科学研究应用

肾功能损害多发性骨髓瘤患者的药代动力学

泊马度胺用于治疗复发或难治性多发性骨髓瘤 (rrMM),特别适用于不同程度肾功能损害的患者。 李等人 (2017) 的一项研究发现,不需透析的中度至重度肾功能损害不会影响泊马度胺的清除率或血浆暴露,而重度肾功能损害需要透析的患者的暴露会增加。

多发性骨髓瘤的临床前和临床研究

与它的姊妹化合物来那度胺和沙利度胺相比,泊马度胺以其改善的疗效和毒性特征而著称,用于治疗复发/难治性 MM。 Chanan-Khan 等人 (2013) 回顾了 26 项临床前研究和 11 项临床研究,强调了泊马度胺在这一背景下的强大临床活性。

通过 Rho GTPases 调节对细胞骨架的影响

徐等人 (2009) 的一项研究表明,泊马度胺激活 RhoA 和 Rac1 GTPases,增强 F-肌动蛋白的形成,稳定微管,并增加细胞迁移。这提供了对泊马度胺免疫调节作用的分子机制的见解。

中枢神经系统淋巴瘤中免疫微环境的影响

在中枢神经系统淋巴瘤中,李等人 (2013) 证明泊马度胺显着减少肿瘤生长并改变肿瘤微环境,增加巨噬细胞和自然杀伤细胞,并影响巨噬细胞极化。

抑制 T 调节细胞

泊马度胺抑制 T 调节细胞增殖和抑制功能,如 Galustian 等人 (2009) 所示。这种作用对于理解其佐剂特性及其在克服癌症患者肿瘤特异性免疫障碍方面的潜力至关重要。

在联合治疗中的应用

泊马度胺与其他药物(如地塞米松)联合使用已显示出对来那度胺耐药的 MM 细胞系和异种移植物的协同抗肿瘤反应,如 Rychak 等人 (2016) 所述。这突出了其在多发性骨髓瘤联合治疗中的潜力。

未来方向

There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . The aim is to provide both an overview of current therapies and future directions within the RRMM treatment landscape, and a framework for clinicians to choose the most promising next treatment option .

属性

IUPAC Name

4-amino-2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNLNDYGZFPF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pomalidomide, (R)-

CAS RN

202271-90-7
Record name Pomalidomide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name POMALIDOMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9549G9WCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomalidomide, (R)-
Reactant of Route 2
Reactant of Route 2
Pomalidomide, (R)-
Reactant of Route 3
Pomalidomide, (R)-
Reactant of Route 4
Reactant of Route 4
Pomalidomide, (R)-
Reactant of Route 5
Pomalidomide, (R)-
Reactant of Route 6
Reactant of Route 6
Pomalidomide, (R)-

Citations

For This Compound
54
Citations
Y Li, S Zhou, M Hoffmann, G Kumar… - Journal of Pharmacology …, 2014 - ASPET
Pomalidomide, a potent novel immunomodulatory agent, has been developed as a racemic mixture of its R- and S-isomers. Pharmacokinetic (PK) analyses were conducted to …
Number of citations: 11 jpet.aspetjournals.org
AEA Lopez-Girona, D Mendy, T Ito, K Miller, AK Gandhi… - Leukemia, 2012 - nature.com
Thalidomide and the immunomodulatory drug, lenalidomide, are therapeutically active in hematological malignancies. The ubiquitously expressed E3 ligase protein cereblon (CRBN) …
Number of citations: 825 www.nature.com
N Bahlis, C Chen, M Sebag, C Venner… - Haematologica …, 2016 - karyopharm.com
▪ Arm SdL: MM patients relapsing after≥ 1 prior therapy that may include prior lenalidomide, provided MM was not refractory to prior lenalidomide as the last prior therapy▪ Phase I Dose …
Number of citations: 3 www.karyopharm.com
PG Richardson, A Perrot, H Takamatsu… - EJHaem, 2022 - ncbi.nlm.nih.gov
The aim of the ICARIA-MM Phase 3 study (ClinicalTrials. gov, number NCT02990338) was to determine the progression-free survival benefit of isatuximab plus pomalidomide and …
Number of citations: 5 www.ncbi.nlm.nih.gov
A Le Roy, T Prebet, R Castellano, A Goubard… - Frontiers in …, 2018 - frontiersin.org
Immunomodulatory drugs (IMiDs) are anticancer drugs with immunomodulatory, anti-angiogenesis, anti-proliferative, and pro-apoptotic properties. IMiDs are currently used for the …
Number of citations: 29 www.frontiersin.org
Y Li, S Zhou, M Hoffmann, G Kumar, M Palmisano - 2014 - Citeseer
… Probe the Pharmacokinetic Disposition of Pomalidomide R- and S-Enantiomers Yan Li, Sim … Modeling and Simulation to Probe the Pharmacokinetic Disposition of Pomalidomide Rand …
Number of citations: 2 citeseerx.ist.psu.edu
Y Li, L Liu, L Huang, X Wang, M Hoffmann… - Clinical …, 2018 - Taylor & Francis
Objective The aim of this study was to evaluate the bioavailability of a pomalidomide oral liquid suspension relative to the commercial capsule formulation and to assess the food effect …
Number of citations: 3 www.tandfonline.com
O Perez de Acha, L Reiman, DS Jayabalan… - Blood …, 2023 - ashpublications.org
Monoclonal antibodies targeting CD38 are important for treatment of both newly diagnosed and relapsed multiple myeloma (MM). Daratumumab and isatuximab are anti-CD38 …
Number of citations: 1 ashpublications.org
S Nagai, K Ozawa - British Journal of Haematology, 2016 - Wiley Online Library
Differences in regulatory actions between Japan, the European Union ( EU ) and the United States ( US ) regarding the approval date and primary endpoints of pivotal trials have never …
Number of citations: 6 onlinelibrary.wiley.com
R LeBlanc, H Mian, D Reece… - British Journal of …, 2022 - Wiley Online Library
Daratumumab (dara) has significantly altered the therapeutic landscape of multiple myeloma (MM), especially in the relapsed setting. This study aimed to evaluate the outcomes of dara‐…
Number of citations: 2 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。